molecular formula C18H18N2O7S B11462786 3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid

3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid

Cat. No.: B11462786
M. Wt: 406.4 g/mol
InChI Key: ZQFRZPFVIALKSK-UHFFFAOYSA-N
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Description

3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.

    Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.

    Etherification: The sulfonylated benzoxazine is reacted with an ethoxy group donor, such as ethyl bromide, under basic conditions to introduce the ethoxy group.

    Benzoic Acid Formation: Finally, the ethoxy-substituted benzoxazine is reacted with a carboxylating agent, such as carbon dioxide, to form the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazine ring can interact with receptor sites, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid: Similar structure but with a different position of the sulfonyl group.

    3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)sulfonyl]amino}ethoxy)benzoic acid: Similar structure but with a different position of the sulfonyl group.

Uniqueness

The unique positioning of the sulfonyl group in 3-(2-{[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}ethoxy)benzoic acid confers distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-[(6-methyl-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]ethoxy]benzoic acid

InChI

InChI=1S/C18H18N2O7S/c1-11-7-14-15(27-10-17(21)20-14)9-16(11)28(24,25)19-5-6-26-13-4-2-3-12(8-13)18(22)23/h2-4,7-9,19H,5-6,10H2,1H3,(H,20,21)(H,22,23)

InChI Key

ZQFRZPFVIALKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCCOC3=CC=CC(=C3)C(=O)O)OCC(=O)N2

Origin of Product

United States

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